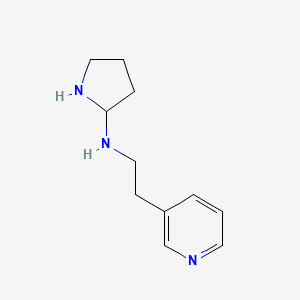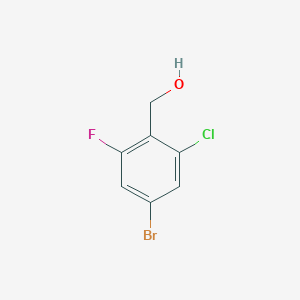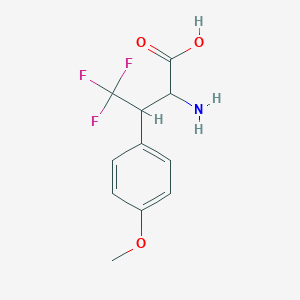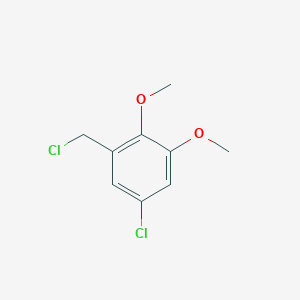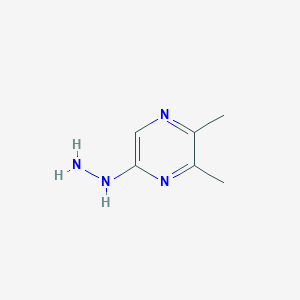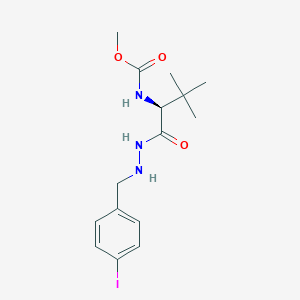
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodinated benzyl group, a hydrazinyl moiety, and a carbamate functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Iodinated Benzyl Group: The iodination of benzyl compounds can be achieved using iodine and a suitable oxidizing agent.
Carbamoylation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The iodinated benzyl group may facilitate binding to certain proteins or enzymes, while the hydrazinyl and carbamate groups can participate in various biochemical reactions. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: Shares the iodinated benzyl group but lacks the hydrazinyl and carbamate functionalities.
Methyl carbamate: Contains the carbamate group but lacks the iodinated benzyl and hydrazinyl groups.
Uniqueness
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H22IN3O3 |
|---|---|
Peso molecular |
419.26 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22IN3O3/c1-15(2,3)12(18-14(21)22-4)13(20)19-17-9-10-5-7-11(16)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Clave InChI |
DDXJMJXZEJWFSV-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC |
SMILES canónico |
CC(C)(C)C(C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


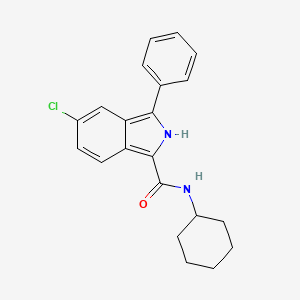
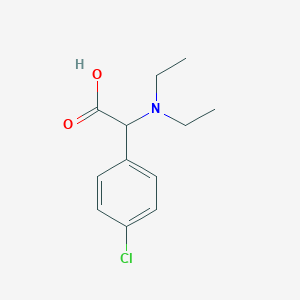
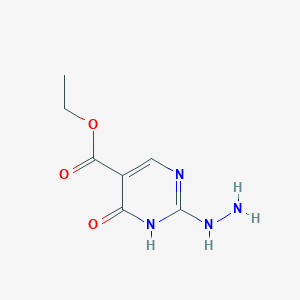
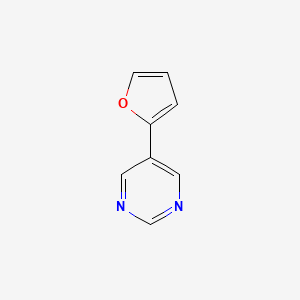
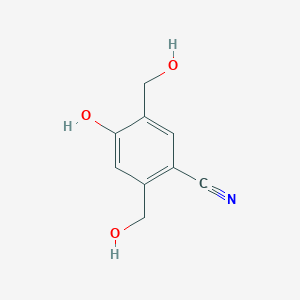
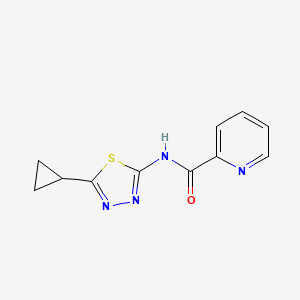
![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
